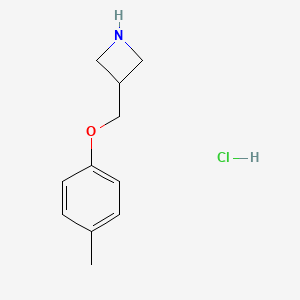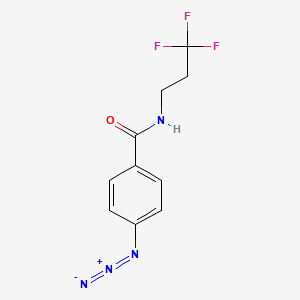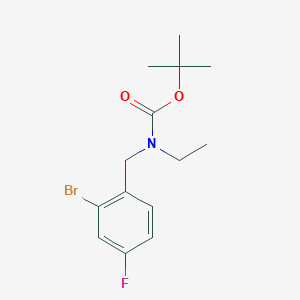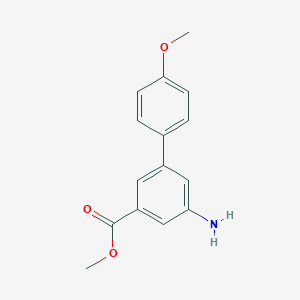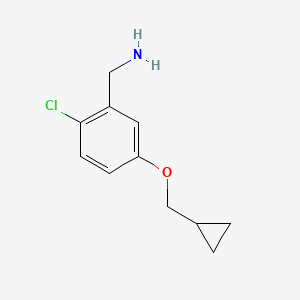
1-Methylpyrrolidine;sulfur dioxide
Vue d'ensemble
Description
1-Methylpyrrolidine;sulfur dioxide is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpyrrolidine;sulfur dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine;sulfur dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Solubility and Ionic Liquids
The solubility of sulfur dioxide in various ionic liquids, including those with 1-methylpyrrolidine derivatives, has been a subject of investigation. Studies have found that sulfur dioxide can dissolve in large amounts in ionic liquids through physical absorption, indicating potential applications in chemical processes and environmental technologies (Anderson et al., 2006).
2. Electrochemical Behavior and Batteries
Research on lithium-sulfur batteries has explored the use of 1-methylpyrrolidine derivatives in electrolyte solutions. These studies focus on the electrochemical behavior and electrical performance of the batteries, contributing to the development of more efficient energy storage systems (Barghamadi et al., 2015).
3. Desulfurization Processes
1-Methylpyrrolidine derivatives have been utilized in the desulfurization of coal and other fuels. These processes aim to reduce sulfur dioxide emissions from coal-fired power plants, thereby mitigating air pollution and health impacts (Wang et al., 2019).
4. Sulfur-Based Materials for Batteries
Innovative approaches have been explored for using sulfur in aqueous rechargeable batteries. Studies have developed core-shell sulfur-polypyrrole composites, demonstrating high capacity and stability, which is crucial for advancing battery technology (Shao et al., 2013).
5. Stabilization and Release of Gaseous Compounds
The stabilization and controlled release of sulfur dioxide and other gaseous compounds have been studied, particularly for preserving the safety and quality of fresh produce. This research contributes to the development of innovative packaging and storage solutions (Chen et al., 2020).
6. Detection of Sulfur Dioxide
Significant work has been done in developing low-cost methods for the detection of sulfur dioxide, a toxic gas. This includes the use of ionic liquid electrolytes and planar electrodes, contributing to environmental monitoring and occupational health (Doblinger et al., 2020).
Propriétés
IUPAC Name |
1-methylpyrrolidine;sulfur dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.O2S/c1-6-4-2-3-5-6;1-3-2/h2-5H2,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOIZVBEDPESRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1.O=S=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine;sulfur dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B8125838.png)

